Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-9-3-5-11(6-4-9)22(19,20)14-8-10(15(17)18)7-12(14)13(16)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFBDJWRDWDJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660697 | |
| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-86-7 | |
| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthesis and Reaction Conditions
The synthesis of Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate typically involves:
- Nitration Reaction : The compound is synthesized through the nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate using nitric acid and sulfuric acid as nitrating agents.
- Purification : The crude product is purified via recrystallization from solvents like ethanol or methanol.
Scientific Research Applications
This compound has a wide range of applications across different scientific fields:
Organic Chemistry
- Building Block for Synthesis : It serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the creation of diverse chemical entities.
Biochemistry
- Enzyme Mechanisms Studies : Researchers utilize this compound to explore enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.
Industrial Applications
- Dyes and Pigments Production : The compound is employed in producing dyes and pigments due to its stable chemical structure and reactivity.
Case Study 1: Enzyme Inhibition Studies
In a study investigating the inhibition of specific enzymes involved in metabolic pathways, this compound was shown to effectively inhibit enzyme activity at varying concentrations. This highlights its potential as a tool for understanding enzyme kinetics.
Case Study 2: Synthesis of Novel Compounds
Researchers have successfully used this compound as a precursor for synthesizing novel pyrrole derivatives with enhanced biological activity. These derivatives exhibited promising results in preliminary pharmacological tests.
Mechanism of Action
The mechanism by which Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group and the p-toluenesulfonyl group can interact with specific enzymes and receptors.
Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related pyrrole-2-carboxylates:
Key Findings:
Electronic Effects : The nitro group in the target compound likely enhances electrophilicity at the pyrrole ring compared to benzyloxy-substituted analogs, affecting reactivity in further functionalization .
Synthetic Accessibility : The use of Tosmic () offers a streamlined route for pyrrole formation, whereas employs multi-step Vilsmeier-Haack reactions, which may limit scalability.
Analytical Characterization: NMR data (e.g., disappearance of tosyl methyl peaks at δ 2.43 ppm in ) could differentiate the target compound from non-sulfonated analogs .
Physicochemical Properties:
- Solubility: The methyl ester and p-toluenesulfonyl groups may improve solubility in polar aprotic solvents compared to non-esterified pyrroles.
- Stability : The electron-withdrawing nitro and tosyl groups likely enhance stability against nucleophilic attack, a critical factor in drug design .
Biological Activity
Overview
Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is a pyrrole derivative characterized by the presence of a nitro group and a p-toluenesulfonyl moiety. Its molecular formula is C₁₄H₁₂N₂O₅S, and it has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and effects on various biochemical pathways .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₆S |
| Molecular Weight | 324.309 g/mol |
| CAS Number | 930111-86-7 |
| IUPAC Name | Methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may participate in redox reactions. This compound has shown potential in various pharmacological contexts:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, affecting metabolic pathways.
- Antioxidant Activity : It may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Experimental Evidence
- Inhibition of DYRK1A : Recent studies have highlighted the compound's potential as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. This kinase is implicated in various neurodegenerative diseases, including Alzheimer’s disease. The compound demonstrated significant inhibitory activity in enzymatic assays, with nanomolar IC50 values .
- Cellular Assays : In vitro experiments indicated that this compound could reduce pro-inflammatory cytokine production in microglial cells exposed to lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects .
- Oxidative Stress Studies : The compound was evaluated for its antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) assay, where it exhibited significant protective effects against oxidative damage .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrole derivatives:
| Compound | Biological Activity |
|---|---|
| This compound | Inhibits DYRK1A, anti-inflammatory, antioxidant |
| 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole | Moderate enzyme inhibition |
| Other pyrrole derivatives | Variable activity depending on substituents |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tosyl group (–SO₂C₆H₄CH₃) and nitro group (–NO₂) serve as key sites for substitution.
Fluorination at the Tosyl Group
Under microwave irradiation with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), the tosyl group undergoes fluorination to yield fluorosulfonyl derivatives . This reaction proceeds via nucleophilic attack by fluoride ions (from tetrafluoroborate counterions) on the sulfur atom, forming 4-fluoro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate as a major product .
Conditions :
-
Reagent: Selectfluor™ (2 equiv)
-
Solvent: Acetonitrile
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Temperature: 120°C (microwave)
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Time: 1–2 hours
Cyclization and Cycloaddition Reactions
The pyrrole core participates in annulation reactions to form fused heterocycles.
TosMIC-Mediated Cyclization
Reaction with TosMIC (p-toluenesulfonylmethyl isocyanide) and sodium hydride in diethyl ether/THF generates 3,4-fused cycloalkanopyrroles . This proceeds via deprotonation of TosMIC, forming a nitrile anion that attacks the pyrrole’s α-position, followed by cyclization .
Example :
-
Substrate: Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate
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Reagents: TosMIC (1.2 equiv), NaH (1.5 equiv)
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Solvent: Diethyl ether/THF (3:1)
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Product: Tetracyclic pyrrole derivatives (e.g., fused indolizines)
Base-Mediated Condensation and Cyclization
LiOH·H₂O in ethanol facilitates aldol condensation followed by cyclization with TosMIC, forming aryl-pyrrole ketones .
Mechanism :
-
Aldol Condensation : LiOH deprotonates the α-hydrogen of the ester, forming an enolate that reacts with aldehydes (e.g., benzaldehyde).
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Cyclization : TosMIC adds to the conjugated system, followed by intramolecular cyclization to yield phenyl(4-phenyl-1H-pyrrol-3-yl)methanone .
Conditions :
-
Reagents: LiOH·H₂O (2 equiv), TosMIC (1 equiv)
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Solvent: Ethanol
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Temperature: Room temperature
FeCl₃-Catalyzed Cyclization
FeCl₃ promotes cyclization with β-nitrostyrenes or ethyl cinnamate, forming 3,4-disubstituted pyrroles .
Example :
-
Substrate: this compound + β-nitrostyrene
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Catalyst: FeCl₃ (10 mol%)
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Solvent: Toluene
Comparative Reaction Table
Mechanistic Insights
-
Fluorination : The tosyl group’s sulfur atom is susceptible to nucleophilic attack by fluoride ions, leading to S–O bond cleavage and fluorine substitution .
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Cyclization with TosMIC : Deprotonation of TosMIC generates a reactive nitrile anion, which initiates α-attack on the pyrrole ring, followed by [3+2] cycloaddition .
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FeCl₃ Catalysis : Lewis acid activation of β-nitrostyrenes facilitates conjugate addition to the pyrrole, enabling annulation .
Industrial and Synthetic Relevance
-
Batch vs. Flow Synthesis : While batch production ensures purity, continuous flow methods improve scalability for derivatives like fluorinated pyrroles .
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Functional Group Tolerance : The nitro group remains intact under most conditions, enabling sequential modifications (e.g., reduction to –NH₂ post-cyclization) .
Preparation Methods
Nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate
The most documented and widely used method for preparing Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate involves the electrophilic aromatic substitution nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate. This process introduces the nitro group selectively at the 4-position of the pyrrole ring.
- Starting material: 1-(p-toluenesulfonyl)pyrrole-2-carboxylate (methyl ester form)
- Nitrating agents: Mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
- Temperature: Typically controlled at low temperatures (0 °C to room temperature) to avoid over-nitration or decomposition
- Reaction time: Variable, generally from 30 minutes to several hours depending on scale and temperature
- Quenching: Addition of water at 0 °C to terminate the reaction
- Extraction: Organic extraction with solvents such as dichloromethane or ethyl acetate
- Purification: Recrystallization from ethanol or methanol or column chromatography to isolate the pure nitro compound
This method yields the target compound with moderate to good yields and high regioselectivity for the 4-nitro position due to the directing effects of the p-toluenesulfonyl and ester groups on the pyrrole ring.
Industrial and Laboratory Scale Production
- The batch process is the conventional approach used in laboratories and small-scale industrial settings.
- Careful control of nitration conditions (temperature, acid concentration, stoichiometry) is essential to maximize yield and minimize side products.
- Post-reaction workup includes quenching with water, phase separation, drying over anhydrous sodium sulfate, and purification by recrystallization or chromatography.
- Advanced industrial methods may employ continuous flow reactors for nitration.
- Advantages include improved heat dissipation, precise control over reaction time and temperature, enhanced safety when handling strong acids, and better reproducibility.
- Continuous flow nitration allows scaling up with consistent product quality and reduced environmental footprint.
Reaction Mechanism and Selectivity
- The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated in situ attacks the electron-rich pyrrole ring.
- The p-toluenesulfonyl group at the nitrogen atom acts as a protecting and directing group, stabilizing the intermediate and favoring substitution at the 4-position.
- The ester group at the 2-position further influences regioselectivity by electronic effects.
- Controlling the reaction temperature and acid concentration is critical to prevent multiple nitrations or ring degradation.
Purification and Characterization
- After nitration, the reaction mixture is typically quenched with cold water and extracted with organic solvents such as dichloromethane or ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Purification is achieved by recrystallization from ethanol or methanol or by silica gel column chromatography.
- The product is characterized by techniques including LC-MS (molecular ion peak at m/z 324.3), NMR spectroscopy, and melting point determination.
Summary of Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ mixture | 0 °C to RT | 0.5–3 hours | 60–80 | Controlled addition, quench with water |
| Extraction | Dichloromethane or ethyl acetate | Ambient | - | - | Multiple extractions (3×) |
| Drying | Anhydrous sodium sulfate | Ambient | - | - | Removal of residual water |
| Purification | Recrystallization or silica gel chromatography | Ambient to reflux | Variable | - | Solvent choice affects purity and yield |
Related Synthetic Transformations (Contextual)
While the primary preparation involves nitration, related research documents further functionalization of pyrrole derivatives with p-toluenesulfonyl protection, including amination, cyanation, and substitution reactions under various conditions. These transformations underline the versatility of the p-toluenesulfonyl pyrrole scaffold for synthetic elaboration but are beyond the direct scope of the target compound's preparation.
Q & A
Q. What protocols ensure safe handling of intermediates like nitro-substituted pyrroles, which may exhibit explosive tendencies?
- Methodological Answer : Small-scale reactions (<1 g) under inert atmospheres (N/Ar) minimize explosion risks. Safety testing (e.g., DSC for thermal stability) and waste neutralization protocols (e.g., reduction of nitro groups with Fe/HCl) are mandatory. Institutional guidelines for high-energy compounds must be followed .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
